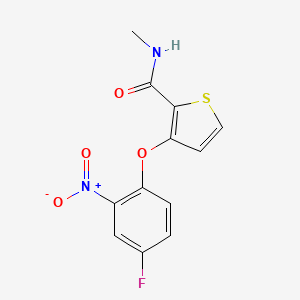

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide is a synthetic organic compound characterized by the presence of a fluorinated nitrophenyl group, a thiophene ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-(4-fluoro-2-nitrophenoxy)phenylboronic acid: Shares the fluorinated nitrophenyl group but differs in the presence of a boronic acid group instead of a thiophene ring.

Phenylboronic acid: Contains a phenyl group with a boronic acid functional group, used in similar synthetic applications.

Uniqueness

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring and the carboxamide group distinguishes it from other similar compounds, providing unique properties for various applications.

Biological Activity

3-(4-Fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₁₂H₉FN₂O₄S

- Molecular Weight : 296.28 g/mol

- CAS Number : 303152-76-3

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It has been noted for its potential as an inhibitor of key enzymes involved in metabolic processes, particularly those related to cancer cell metabolism.

Anticancer Properties

Recent studies have indicated that this compound may inhibit glycolysis in cancer cells, similar to compounds like 2-deoxy-D-glucose (2-DG). This inhibition is crucial as many aggressive cancers, such as glioblastoma multiforme, rely on glycolysis for energy production.

-

In Vitro Studies :

- In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

- The compound was shown to induce apoptosis in cancer cells, as evidenced by increased caspase activity.

- Mechanistic Insights :

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit several enzymes:

- Hexokinase Inhibition : It binds competitively to hexokinase, blocking glucose phosphorylation.

- Monoamine Oxidase (MAO) Inhibition : Preliminary studies suggest it may also inhibit MAO-B, which is implicated in neurodegenerative diseases .

Study 1: Glycolytic Inhibition in Glioblastoma Cells

A study investigating the effects of this compound on glioblastoma cells reported:

- IC₅₀ Values : The compound exhibited low IC₅₀ values (around 10 µM), indicating potent cytotoxicity.

- Mechanism : The study concluded that the compound's ability to inhibit hexokinase was a primary mechanism leading to reduced cell viability and increased apoptosis rates.

Study 2: Comparative Analysis with Other Compounds

A comparative analysis with other fluorinated compounds showed that:

- The compound outperformed several analogs in terms of enzyme inhibition and cytotoxicity.

- Structural modifications enhanced its binding affinity to target enzymes, improving therapeutic potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FN₂O₄S |

| Molecular Weight | 296.28 g/mol |

| CAS Number | 303152-76-3 |

| IC₅₀ (Glioblastoma Cells) | ~10 µM |

| Hexokinase Inhibition | Competitive |

| Study | Findings |

|---|---|

| In Vitro Glycolysis Inhibition | Significant reduction in ATP production |

| Apoptosis Induction | Increased caspase activity |

| Comparative Efficacy | Outperformed analogs |

Properties

IUPAC Name |

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O4S/c1-14-12(16)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)15(17)18/h2-6H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMLSJOJWKTAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.